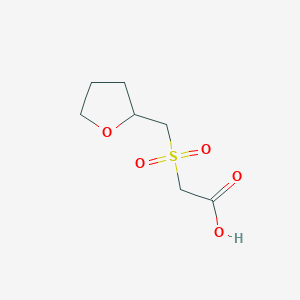

2-(oxolan-2-ylmethanesulfonyl)acetic acid

Description

The exact mass of the compound 2-(oxolan-2-ylmethanesulfonyl)acetic acid is 208.04054465 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(oxolan-2-ylmethanesulfonyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(oxolan-2-ylmethanesulfonyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-ylmethylsulfonyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPLXMXPITWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(Tetrahydrofuran-2-ylmethanesulfonyl)acetic Acid

Executive Summary

2-(Tetrahydrofuran-2-ylmethanesulfonyl)acetic acid is a specialized polar building block used in medicinal chemistry and organic synthesis. Structurally, it consists of a tetrahydrofuran (THF) ring linked via a methylene sulfonyl group to an acetic acid moiety. This compound serves as a critical intermediate for introducing hydrophilic, non-aromatic metabolic stability into drug scaffolds.

This guide provides a comprehensive technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its applications in fragment-based drug discovery (FBDD).

Physicochemical Profile

The compound combines the lipophilicity-modulating properties of the THF ether with the strong electron-withdrawing nature of the sulfone group.

| Property | Value / Description | Note |

| IUPAC Name | 2-((Tetrahydrofuran-2-yl)methylsulfonyl)acetic acid | Systematic nomenclature |

| Molecular Formula | C₇H₁₂O₅S | |

| Molecular Weight | 224.23 g/mol | |

| SMILES | O=C(O)CS(=O)(=O)CC1CCCO1 | Useful for cheminformatics |

| Predicted pKa | 2.8 – 3.2 | Acidic due to α-sulfonyl electron withdrawal [1] |

| Predicted LogP | -0.5 to 0.2 | Highly polar; water-soluble |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 5 (2 Sulfone O, 1 Ether O, 2 Carboxyl O) | Excellent for receptor binding |

| Physical State | White to off-white crystalline solid | (Predicted based on analogs) |

Synthetic Methodology

Since direct commercial sources for this specific acid are rare, a robust, self-validating synthetic route is required. The following protocol is designed based on standard sulfur chemistry transformations, ensuring high yield and purity.

Synthetic Pathway Diagram

The synthesis proceeds from the commercially available (Tetrahydrofuran-2-yl)methanol via a thiol intermediate.

Figure 1: Step-wise synthetic pathway from alcohol precursor to final sulfonyl acetic acid.

Detailed Protocol

Phase 1: Precursor Preparation (Thiol Formation)

-

Activation: React (Tetrahydrofuran-2-yl)methanol with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C to form the mesylate.

-

Displacement: Treat the mesylate with Potassium Thioacetate (KSAc) in DMF at 60°C.

-

Hydrolysis: Deprotect the thioester using NaOH/MeOH under inert atmosphere (Ar/N₂) to yield (Tetrahydrofuran-2-yl)methanethiol .

-

Critical Control Point: Thiols are prone to oxidation (disulfide formation). Proceed immediately to Phase 2 or store under inert gas.

-

Phase 2: Alkylation (Sulfide Formation)

-

Dissolve chloroacetic acid (1.1 eq) in 2M NaOH (aq).

-

Add (Tetrahydrofuran-2-yl)methanethiol (1.0 eq) dropwise at 0°C.

-

Stir at room temperature for 2-4 hours.

-

Acidify to pH 2 with HCl and extract with Ethyl Acetate.

-

Concentrate to obtain the sulfide intermediate : 2-((tetrahydrofuran-2-yl)methylthio)acetic acid.

Phase 3: Oxidation to Sulfone

-

Dissolve the sulfide intermediate in MeOH/H₂O (1:1).

-

Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C.

-

Why Oxone? It provides selective oxidation to the sulfone without over-oxidizing the ether ring or decarboxylating the acid [2].

-

-

Stir for 4-12 hours. Monitor by TLC (stain with KMnO₄).

-

Filter salts, remove MeOH, and extract the aqueous layer with EtOAc.

-

Recrystallize from EtOAc/Hexane if necessary.

Applications in Drug Discovery

This molecule is primarily used as a polar linker or bioisostere .

Bioisosterism & Solubility

-

Polarity Injection: The THF ring and sulfone group significantly lower the LogP of a drug molecule compared to all-carbon linkers, improving aqueous solubility.

-

Metabolic Stability: The sulfone (

) group is metabolically inert, unlike sulfides (prone to oxidation) or esters (prone to hydrolysis). -

Carboxylic Acid Bioisostere: The entire moiety can serve as an extended, flexible acid group in designing inhibitors for metalloproteases (MMPs) or integrins.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the THF-CH2-SO2- motif acts as a robust "cap" for amines.

-

Reaction: Coupling this acid with a primary amine (using EDC/HOBt) yields a sulfonyl-acetamide .

-

Binding: The sulfone oxygens can act as hydrogen bond acceptors in the active site of enzymes.

Handling and Safety

-

Acidity: With a pKa ~3.0, this compound is corrosive to biological tissue. Wear standard PPE (gloves, goggles).

-

Reactivity: The alpha-protons (between the sulfone and carboxyl group) are acidic. Avoid strong bases unless deprotonation is intended for further alkylation.

-

Storage: Stable at room temperature. Hygroscopic; store in a desiccator.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

- Context: Establishes the electron-withdrawing effect of sulfonyl groups on alpha-carbon acidity.

-

Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

- Context: Validates the use of Oxone for selective sulfide-to-sulfone oxid

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Context: Discusses the utility of polar motifs like THF and sulfones in improving physicochemical properties.

An In-depth Technical Guide to Oxolane Sulfone Carboxylic Acid Building Blocks for Drug Discovery and Development

Foreword: The Strategic Value of Hybrid Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with precisely tailored properties is paramount. The strategic combination of distinct functional motifs into a single, cohesive building block offers a powerful approach to navigating the complexities of biological targets. This guide delves into a promising, yet underexplored, class of such scaffolds: oxolane sulfone carboxylic acids. By integrating the favorable attributes of a cyclic ether (oxolane), a polar sulfone group, and a versatile carboxylic acid handle, these building blocks present a unique opportunity to craft drug candidates with enhanced solubility, metabolic stability, and target engagement. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and potential applications of these intriguing molecular scaffolds.

Introduction to Oxolane Sulfone Carboxylic Acid Building Blocks

An oxolane sulfone carboxylic acid building block is a molecule that incorporates three key functional groups:

-

Oxolane: A five-membered saturated cyclic ether, also known as tetrahydrofuran (THF).[1][2] This moiety is a common feature in numerous natural products and FDA-approved drugs, often contributing to favorable pharmacokinetic properties.[3][4]

-

Sulfone: An organosulfur compound containing a sulfonyl group (R-S(=O)₂-R').[5][6] The sulfone group is a strong hydrogen bond acceptor and is considered a bioisostere of the carbonyl group, capable of enhancing interactions with biological targets.[6][7] It is also a polar, electron-withdrawing group that can improve the metabolic stability and solubility of a molecule.[7]

-

Carboxylic Acid: A functional group (R-COOH) that is generally acidic and can be readily modified to form a variety of derivatives, such as esters and amides.[8] This "handle" is invaluable for tethering the building block to other molecular fragments or for direct interaction with biological targets.[9][10]

The combination of these three functionalities within a single, conformationally constrained framework offers a compelling proposition for medicinal chemists. The oxolane ring provides a defined three-dimensional structure, while the sulfone and carboxylic acid groups impart polarity and synthetic versatility.

Synthetic Strategies for Oxolane Sulfone Carboxylic Acid Building Blocks

The synthesis of molecules containing this specific combination of functional groups is not extensively documented, requiring a creative application of established synthetic methodologies. Below are proposed synthetic pathways, grounded in well-understood organic reactions.

Strategy 1: Functionalization of Sulfolane Precursors

A logical and efficient approach begins with a pre-formed sulfolane (tetrahydrothiophene-1,1-dioxide) ring, which is then functionalized to introduce the carboxylic acid moiety.

One of the most direct routes involves the carboxylation of 3-sulfolene, a common precursor to sulfolane.[11][12]

Workflow for Synthesis of 3-Sulfolene-3-carboxylic Acid

Caption: Synthesis of Sulfolane-3-carboxylic Acid from 3-Sulfolene.

Experimental Protocol: Synthesis of 3-Sulfolene-3-carboxylic Acid

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-sulfolene in a suitable aprotic solvent.

-

Base Addition: Add a strong, non-nucleophilic base (e.g., a hindered alkoxide) to deprotonate the 3-sulfolene at the allylic position.

-

Carboxylation: Introduce carbon dioxide gas at elevated pressure (e.g., 3 bar).[11]

-

Workup: After the reaction is complete, neutralize the reaction mixture with an aqueous acid solution and extract the product with an organic solvent.

-

Purification: Purify the resulting 3-sulfolene-3-carboxylic acid by recrystallization or column chromatography.

-

Hydrogenation: The double bond of the 3-sulfolene-3-carboxylic acid can then be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the saturated sulfolane-3-carboxylic acid.

Rationale: This method leverages the acidity of the protons alpha to the sulfone group and the double bond in 3-sulfolene. The base generates a carbanion that can act as a nucleophile, attacking the electrophilic carbon of CO₂.[11]

Strategy 2: Ring-Opening of Epoxysulfolanes

Another viable strategy involves the nucleophilic ring-opening of an epoxide derived from sulfolane.

Workflow for Ring-Opening of Epoxysulfolanes

Caption: Synthesis via Ring-Opening of an Epoxysulfolane.

Experimental Protocol: Synthesis of a Hydroxy-Sulfolane Carboxylic Acid Derivative

-

Epoxidation: Treat 3-sulfolene with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form 3,4-epoxysulfolane.

-

Ring-Opening: React the 3,4-epoxysulfolane with a suitable carboxylate nucleophile. The reaction can be catalyzed by a Lewis acid or base.[13][14][15][16]

-

Workup and Purification: After the reaction, perform an appropriate aqueous workup and purify the resulting hydroxy-ester intermediate.

-

Hydrolysis: Hydrolyze the ester group under acidic or basic conditions to yield the final hydroxy-sulfolane carboxylic acid.

Rationale: The strained epoxide ring is susceptible to nucleophilic attack. Using a carboxylate as the nucleophile directly introduces the desired functionality. The regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions.[2]

Physicochemical Properties and Characterization

The unique combination of functional groups in oxolane sulfone carboxylic acids imparts a distinct set of physicochemical properties that are highly relevant for drug development.

| Property | Influence of Functional Groups | Expected Characteristics |

| Solubility | The polar sulfone and carboxylic acid groups enhance aqueous solubility. The oxolane ring provides some lipophilicity. | Good to moderate aqueous solubility, tunable by modifying substituents. |

| Polarity | The sulfone and carboxylic acid groups are highly polar. | High polarity, leading to a high polar surface area (PSA). |

| Acidity | The carboxylic acid group is acidic (pKa typically 3-5).[8] The sulfone group can slightly increase the acidity of adjacent C-H bonds. | The molecule will exist predominantly in its carboxylate form at physiological pH. |

| Hydrogen Bonding | The sulfone oxygens are strong hydrogen bond acceptors. The carboxylic acid group is both a hydrogen bond donor and acceptor. The ether oxygen of the oxolane is a weaker hydrogen bond acceptor. | Strong potential for hydrogen bonding interactions with biological targets. |

| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation. The saturated oxolane ring is also relatively stable. | Expected to have good metabolic stability. |

Spectroscopic Characterization Data

| Technique | Key Spectroscopic Signatures |

| ¹H NMR | - Protons alpha to the sulfone group will be deshielded (shifted downfield).- The carboxylic acid proton will appear as a broad singlet, typically between 10-13 ppm.[17]- Protons on the oxolane ring will have characteristic shifts depending on their position relative to the oxygen and sulfone groups. |

| ¹³C NMR | - The carbonyl carbon of the carboxylic acid will appear in the range of 170-185 ppm.[17]- Carbons attached to the sulfone group will be shifted downfield.- Carbons adjacent to the ether oxygen in the oxolane ring will also be downfield. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.- Strong, characteristic S=O stretches for the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable.- Fragmentation patterns may include loss of CO₂ (44 Da) from the carboxylic acid and SO₂ (64 Da) from the sulfone. |

Applications in Drug Discovery and Development

The unique structural and physicochemical properties of oxolane sulfone carboxylic acid building blocks make them attractive for a variety of applications in medicinal chemistry.

Logical Relationship of Properties to Applications

Caption: Relationship between properties and applications.

Improving Pharmacokinetic Properties

The inherent polarity and potential for good aqueous solubility can be leveraged to improve the pharmacokinetic profiles of drug candidates, particularly their absorption and distribution. The metabolic stability of the sulfone and oxolane moieties can also contribute to a longer half-life in the body.

Enhancing Target Binding Affinity

The strong hydrogen bonding capacity of the sulfone and carboxylic acid groups can lead to enhanced binding affinity and specificity for biological targets. The conformationally restricted nature of the cyclic scaffold can also pre-organize these functionalities for optimal interaction with a binding site, reducing the entropic penalty of binding.

Scaffolds for Library Synthesis

The carboxylic acid group serves as a versatile attachment point for further chemical modifications. This allows for the rapid generation of libraries of compounds for high-throughput screening. The rigid core of the building block provides a consistent framework upon which to explore a wide range of chemical diversity.

Conclusion and Future Outlook

Oxolane sulfone carboxylic acid building blocks represent a promising, yet underexplored, area for innovation in medicinal chemistry. Their unique combination of a conformationally defined cyclic ether, a polar and metabolically stable sulfone, and a synthetically versatile carboxylic acid offers a powerful toolkit for the design of next-generation therapeutics. While the direct synthesis of these scaffolds requires further exploration and optimization, the foundational chemical principles are well-established. As the demand for novel chemical matter with drug-like properties continues to grow, it is anticipated that these and other hybrid building blocks will play an increasingly important role in the discovery and development of new medicines.

References

-

Sulfone - Wikipedia. Available from: [Link]

-

Carboxylic Acid Functional Group | ChemTalk. Available from: [Link]

-

Sulfone Definition - Organic Chemistry Key Term - Fiveable. Available from: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. Available from: [Link]

-

Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - MDPI. Available from: [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - MDPI. Available from: [Link]

-

Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC. Available from: [Link]

-

A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC. Available from: [Link]

-

Properties and Nomenclature of Carboxylic acids - BYJU'S. Available from: [Link]

-

Sulfone Based Methods | Professor Steven V. Ley Research Group. Available from: [Link]

-

Tetrahydrofuran - Wikipedia. Available from: [Link]

-

Sulfolane: an Efficient and Universal Solvent for Copper-Mediated Atom Transfer Radical (co)Polymerization of Acrylates, Methacrylates, Styrene, and Vinyl Chloride | Request PDF. Available from: [Link]

-

Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC. Available from: [Link]

-

Reaction Solvent. Available from: [Link]

-

Sulfolene - Wikipedia. Available from: [Link]

-

The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

The Diels-Alder Reaction - Master Organic Chemistry. Available from: [Link]

-

Ring Opening of Epoxides with Carboxylates and Phenoxides in Micellar Media Catalyzed with Ce(OTf)4 | Request PDF. Available from: [Link]

-

Proposed mechanism for ring opening of epoxide with carboxylic acid... - ResearchGate. Available from: [Link]

-

Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates - OUCI. Available from: [Link]

-

Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - PubMed. Available from: [Link]

-

Chemistry of sulfonyl cyanides. Part 4: Diels‐alder cycloadditions of sulfonyl cyanides with dienes - ResearchGate. Available from: [Link]

-

Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... - ResearchGate. Available from: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available from: [Link]

-

DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE - Organic Syntheses Procedure. Available from: [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal. Available from: [Link]

-

Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps. Available from: [Link]

- CN102321054B - Preparation method of tetrahydrofuran-3-ketone compound - Google Patents.

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available from: [Link]

-

Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. Available from: [Link]

-

The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link]

- US5290953A - Process for producing sulfolane compounds - Google Patents.

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate. Available from: [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. Available from: [Link]

-

(PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

-

Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions - Diva-Portal.org. Available from: [Link]

-

Synthesis of 2-Sulfonyl Carbazoles via Oxidative C–H Functionalization of Tetrahydrocarbazoles with Sulfonyl Hydrazides | Request PDF. Available from: [Link]

-

Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC. Available from: [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal. Available from: [Link]

-

Diels-Alder Reaction of 3-Sulfolene | PDF | Organic Chemistry - Scribd. Available from: [Link]

-

Influence of Sulfolane on ESI-MS Measurements of Protein-Ligand Affinities - PubMed. Available from: [Link]

-

Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available from: [Link]

-

Sulfolane - Wikipedia. Available from: [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 6. Cyclic Sulfones - Enamine [enamine.net]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions [mdpi.com]

- 10. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfolene - Wikipedia [en.wikipedia.org]

- 12. Sulfolane - Wikipedia [en.wikipedia.org]

- 13. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates [ouci.dntb.gov.ua]

- 17. myneni.princeton.edu [myneni.princeton.edu]

Heterocyclic Sulfone Fragments for Medicinal Chemistry

An In-depth Technical Guide:

Introduction

The sulfonyl functional group, once primarily associated with sulfonamide antibiotics, has undergone a significant renaissance in modern drug discovery.[1] When incorporated into a heterocyclic framework, the resulting sulfone fragments offer a powerful combination of physicochemical and structural advantages that medicinal chemists can leverage to overcome common challenges in lead optimization.[2][3] These fragments are not merely inert scaffolds; they are dynamic components that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][4]

This guide provides a comprehensive overview of heterocyclic sulfones, moving from the fundamental properties of the sulfone moiety to advanced synthetic strategies and their successful application in drug development. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile structural motif.

The Sulfone Moiety: A Privileged Functional Group

The sulfur(VI) center of a sulfone group imparts a unique set of properties that are highly advantageous in drug design. Unlike the related sulfide or sulfoxide, the sulfone is exceptionally stable to metabolic oxidation.[5] Its primary characteristics include:

-

High Polarity: The two sulfonyl oxygens are strong hydrogen bond acceptors, which can facilitate crucial interactions with target proteins and improve aqueous solubility.[4]

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can increase a drug's half-life and bioavailability by blocking metabolically vulnerable sites.[4][5]

-

Electron-Withdrawing Nature: The powerful electron-withdrawing effect of the sulfonyl group can modulate the pKa of adjacent functionalities. For instance, it can reduce the basicity of nearby amines, which often leads to an improved toxicity profile by minimizing off-target interactions, such as those with the hERG channel.[2]

-

Lipophilicity Reduction: The polarity of the sulfone group helps to lower a molecule's overall lipophilicity (logP), a critical parameter for optimizing solubility and ADME properties.[2][5]

These attributes combine to make the sulfone group a valuable tool for fine-tuning the drug-like properties of a lead compound.

Caption: Impact of Sulfone Moiety Properties on Drug Discovery.

The Advantage of the Heterocyclic Scaffold

Incorporating the sulfone group within a cyclic system introduces conformational constraints that can be highly beneficial.[6] Saturated heterocycles provide well-defined three-dimensional structures that can improve binding affinity by pre-organizing substituents into a conformation favorable for interacting with a target protein.[7] This rigidification reduces the entropic penalty of binding compared to more flexible acyclic analogues.

Furthermore, the heterocyclic framework provides defined vectors for chemical elaboration, allowing for systematic exploration of the surrounding chemical space to optimize structure-activity relationships (SAR).[7]

Synthetic Methodologies for Heterocyclic Sulfones

The accessibility of heterocyclic sulfones has expanded significantly due to the development of robust and versatile synthetic methods.[3][8] While numerous strategies exist, several core approaches are frequently employed in medicinal chemistry campaigns.

Oxidation of Cyclic Sulfides

The most traditional and straightforward method for synthesizing cyclic sulfones is the oxidation of the corresponding cyclic sulfide precursors.[9] This two-step process involves the initial formation of a sulfoxide, followed by further oxidation to the sulfone.

-

Causality: The choice of oxidant is critical to control the reaction. Milder oxidants may stop at the sulfoxide stage, while more potent reagents are required to achieve the fully oxidized sulfone. Over-oxidation of other sensitive functional groups in the molecule is a key consideration.

Experimental Protocol: Synthesis of a Thiolane-1,1-dioxide Derivative

-

Sulfide Preparation: A suitable precursor, such as 1,4-dibromobutane, is reacted with sodium sulfide (Na₂S) in a polar aprotic solvent like DMF or ethanol to yield the corresponding tetrahydrothiophene (thiolane).

-

Oxidation: The crude thiolane is dissolved in a suitable solvent, such as acetic acid or dichloromethane.

-

To this solution, an oxidizing agent is added portion-wise while monitoring the temperature. A common and effective choice is hydrogen peroxide (H₂O₂), often in the presence of a catalytic amount of a metal catalyst like sodium tungstate, or an organic peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

-

The reaction is stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete conversion of the starting material and sulfoxide intermediate.

-

Upon completion, the reaction is quenched, for example, with a saturated solution of sodium sulfite (Na₂SO₃) if m-CPBA was used, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude thiolane-1,1-dioxide, which can be purified by recrystallization or column chromatography.

Caption: General workflow for synthesis via sulfide oxidation.

Cycloaddition and Annulation Reactions

More sophisticated methods involve building the heterocyclic ring and the sulfone moiety concurrently. These reactions often utilize sulfur dioxide (SO₂) or its surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3]

-

Radical-Initiated Cascade Reactions: Jiang and coworkers developed a three-component reaction mediated by DABSO that allows for the construction of complex, multi-ring sulfone systems from simple starting materials.[3]

-

[2+2] Cycloaddition: Xu and colleagues reported a pyridine-mediated [2+2] cycloaddition to synthesize functionalized 2H-thiete 1,1-dioxide derivatives from sulfonyl chlorides and dialkyl acetylenedicarboxylates.[8]

Metal-Catalyzed Syntheses

Transition-metal catalysis has opened new avenues for constructing C-S bonds, enabling the synthesis of complex aryl- and heteroaryl-containing cyclic sulfones.[8][10] For example, palladium-catalyzed reactions can couple aryl halides with a sulfinate source, which can then be incorporated into a cyclic structure.[10]

Physicochemical and Pharmacokinetic (ADME) Profile

The primary motivation for using heterocyclic sulfones is to improve a molecule's ADME properties. The sulfone group's polarity is a key modulator of these effects.[2]

| Property | General Impact of Heterocyclic Sulfone | Rationale |

| Aqueous Solubility | Generally Increased | The sulfonyl oxygens act as strong hydrogen bond acceptors, improving interactions with water. |

| Lipophilicity (cLogP) | Generally Decreased | The inherent polarity of the sulfone group reduces the overall lipophilicity of the molecule.[2] |

| Metabolic Stability | Generally Increased | The S(VI) center is resistant to oxidation. The fragment can also block metabolically labile positions. |

| Membrane Permeability | Variable | While increased polarity can reduce passive permeability, the rigid scaffold can sometimes adopt conformations that facilitate transport. This must be evaluated on a case-by-case basis.[11] |

| Protein Binding | Variable | Can be modulated. The fragment can reduce non-specific hydrophobic binding while enabling specific, directed hydrogen bonds. |

Applications in Drug Discovery: Case Studies

The utility of heterocyclic sulfones is demonstrated by their presence in numerous clinical candidates and marketed drugs across various therapeutic areas.

-

Oncology (BACE1 Inhibitors): Cyclic sulfones have been explored as potent inhibitors of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. The cyclic sulfone scaffold acts as a conformational constraint, positioning key pharmacophoric elements for optimal binding in the enzyme's active site.[6]

-

Antiviral (Helicase-Primase Inhibitors): Amenamevir is an approved antiviral agent for the treatment of herpes zoster that features a cyclic sulfone core. This moiety contributes to the molecule's overall physicochemical properties and target engagement.[3]

-

Autoimmune Disease (RORγt Inverse Agonists): Tricyclic sulfones have been developed as potent and selective inverse agonists of the Retinoid-related orphan receptor gamma t (RORγt), a target for autoimmune diseases. In this context, the sulfone group is critical for binding and achieving the desired biological activity, and its heterocyclic nature provides the rigid core needed for high-affinity interaction.[12]

-

Infectious Diseases: Various sulfone-containing heterocyclic compounds have demonstrated potent antimicrobial, antifungal, and anti-HIV activities, highlighting the broad applicability of this fragment class.[1]

Bioisosterism: A Key Strategy in Fragment-Based Design

Bioisosterism, the strategy of replacing one functional group with another to retain biological activity while improving other properties, is central to medicinal chemistry.[13] Heterocyclic sulfones are excellent bioisosteres for several common functionalities.

-

Ketone and Carboxylic Acid Bioisosteres: The sulfone group can mimic the hydrogen bond accepting capabilities and polar nature of ketones and carboxylic acids.[2]

-

Bioisosteric Replacement of Sulfones: In a modern context, the sulfone group itself is sometimes replaced to gain additional advantages. Sulfoximines, the mono-aza analogues of sulfones, have emerged as highly valuable replacements.[11][14] The sulfoximine offers a stereogenic sulfur center and an additional vector for substitution at the nitrogen atom, providing medicinal chemists with more opportunities to tune properties like polarity and hydrogen bonding potential.[15][16] The clinical candidate Ceralasertib, an ATR inhibitor, famously incorporates a sulfoximine that replaced a sulfone during lead optimization.[11]

Caption: Bioisosteric roles of the heterocyclic sulfone fragment.

Conclusion and Future Outlook

Heterocyclic sulfone fragments have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique combination of metabolic stability, polarity, and conformational rigidity allows for the rational design of drug candidates with superior ADME profiles and potent biological activity. The continuous development of novel synthetic methodologies ensures that chemists have ready access to an ever-expanding diversity of these valuable scaffolds. As drug discovery continues to tackle increasingly challenging biological targets, the strategic application of heterocyclic sulfones and their next-generation bioisosteres, such as sulfoximines, will undoubtedly play a pivotal role in the development of future medicines.

References

- ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective.

- Journal of Medicinal Chemistry. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design? ACS Publications.

- Molecules. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC.

- PubMed. (2005, January 3). Heterocyclic sulfoxide and sulfone inhibitors of fatty acid amide hydrolase. NIH.

- ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design.

- PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.

- Taylor & Francis Online. (2023, November 18). The vinyl sulfone motif as a structural unit for novel drug design and discovery.

- ResearchGate. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.

- ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides.

- Taylor & Francis Online. (2008, November 3). Dapson in Heterocyclic Chemistry, Part I: Novel Synthesis of Sulfone Biscompounds for Antimicrobial and Antitumor Activities.

- Chemspace. (2021, July 10). Bioisosteric replacement of some common fragments.

- PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

- ACS Publications. (2019, March 28). Rapid and Chemodivergent Synthesis of N-Heterocyclic Sulfones and Sulfides: Mechanistic and Computational Details of the Persulfate-Initiated Catalysis.

- SciSpace. (2016, June 7). Recent Advances in the Synthesis of Sulfones.

- MDPI. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.

- Organic Chemistry Frontiers (RSC Publishing). (2019, March 22). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development.

- ResearchGate. (n.d.). Examples of sulfur-containing drugs approved by the FDA for use in....

- ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design.

- Pharma Excipients. (2025, April 25). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024).

- ResearchGate. (n.d.). Structure based cyclic sulfones and β-Site APP-cleaving enzyme 1 (BACE1) inhibitors.

- ResearchGate. (n.d.). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.

- ResearchGate. (n.d.). of all 38 N‐heterocycle fragments synthesized and 6 cyclic sulfone and difluorocyclohexyl fragments.

- PMC. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review.

- PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.

- Scilit. (2018, January 21). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms.

- International Journal of Leprosy. (n.d.). Metabolism of the Sulfones I.

- Pharma Excipients. (2025, May 16). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules.

- IIP Series. (2021, January 1). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES.

- ResearchGate. (2016, April 5). Sulfones: An important class of organic compounds with diverse biological activities.

- PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.

- Bentham Science Publisher. (n.d.). Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity.

- PMC. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy.

- ResearchGate. (2024, December 5). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.

- Biomolecules. (2023, September 5). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis.

- MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- MDPI. (2024, December 17). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes.

- PubMed. (2023, September 5). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis.

- PubMed. (2020, August 31). Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionalization.

Sources

- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

2-(oxolan-2-ylmethanesulfonyl)acetic acid molecular weight and formula

Topic: 2-(Oxolan-2-ylmethanesulfonyl)acetic acid: Physicochemical Profiling and Synthetic Methodology Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(Oxolan-2-ylmethanesulfonyl)acetic acid (CAS: Theoretical/Analogous) is a specialized polar building block utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a saturated oxygen heterocycle (oxolane/tetrahydrofuran) linked to a carboxylic acid via a sulfonyl-methylene spacer, this scaffold offers a unique combination of metabolic stability, aqueous solubility, and hydrogen-bond accepting capability.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of this moiety. Unlike simple aliphatic linkers, the inclusion of the sulfone and oxolane rings introduces specific electronic and steric vectors that can be exploited to modulate the pharmacokinetic (PK) profiles of lipophilic drug candidates.

Part 1: Physicochemical Profile[1][2]

The molecular architecture of 2-(oxolan-2-ylmethanesulfonyl)acetic acid is defined by three distinct pharmacophoric elements: the chiral oxolane ring (providing

Table 1: Core Chemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | 2-(Oxolan-2-ylmethanesulfonyl)acetic acid | Also: 2-((Tetrahydrofuran-2-yl)methylsulfonyl)acetic acid |

| Molecular Formula | C₇H₁₂O₅S | |

| Molecular Weight | 208.23 g/mol | |

| Exact Mass | 208.0405 | Useful for HRMS identification |

| Predicted LogP | -0.5 to 0.2 | Highly polar; excellent for lowering logD of lipophilic leads |

| Predicted pKa | 2.8 – 3.2 | |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 5 (Ring O, 2x Sulfone O, Acid C=O, OH) | High capacity for water solvation |

| Rotatable Bonds | 4 | Flexible linker allows adaptive binding |

Part 2: Synthetic Methodology

Retrosynthetic Logic

The molecule is disconnected at the sulfone bridge. The most robust precursor is the corresponding thioether, formed by alkylating a thiol derived from tetrahydrofurfuryl alcohol with a haloacetate.

Protocol: Step-by-Step Synthesis

Phase 1: Activation of Tetrahydrofurfuryl Alcohol Precursor: Tetrahydrofurfuryl alcohol (THFA) is a biomass-derived commodity chemical.[2]

-

Mesylation: React THFA with methanesulfonyl chloride (MsCl) and triethylamine (

) in DCM at 0°C.

Phase 2: Thioether Formation (The Critical Junction)

-

Nucleophilic Substitution: Treat the mesylate with ethyl thioglycolate (HS-CH₂-COOEt) in the presence of mild base (

or-

Mechanism:[5]

displacement. -

Observation: The reaction is exothermic. Monitor disappearance of mesylate by TLC (Hex/EtOAc).

-

Intermediate: Ethyl 2-(oxolan-2-ylmethylthio)acetate.

-

Phase 3: Oxidation to Sulfone

-

Oxidation: Dissolve the thioether in MeOH/H₂O (1:1). Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) portion-wise at room temperature.

-

Why Oxone? It is chemoselective for sulfones over sulfoxides and avoids the over-oxidation risks or toxic byproducts of mCPBA.

-

Purification: Filter salts, extract with EtOAc. The sulfone is highly polar; aqueous workup must be salted out (NaCl).

-

Phase 4: Ester Hydrolysis

-

Saponification: Treat the ethyl ester with LiOH (2 eq) in THF/H₂O.

-

Acidification: Carefully acidify to pH 2 with 1N HCl. Extract with EtOAc.

-

Note: Due to the

-sulfonyl group, the acid is stronger than typical carboxylic acids. Ensure pH is sufficiently low to protonate.

-

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the flow from biomass-derived starting material to the final building block, highlighting the critical oxidation state change.

Caption: Step-wise synthesis from tetrahydrofurfuryl alcohol via thioether oxidation.

Diagram 2: Pharmacophoric Utility

Understanding why this molecule is used is as important as how to make it. This diagram maps the functional attributes to drug design goals.

Caption: Structural-Activity Relationship (SAR) mapping of the scaffold's features.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected. These values are derived from analogous sulfone and tetrahydrofuran standards.

Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| COOH | 12.5 - 13.5 | Broad Singlet | 1H | Carboxylic Acid |

| SO₂-CH₂-COOH | 4.10 - 4.25 | Singlet | 2H | Methylene |

| Ring CH (C2) | 4.20 - 4.35 | Multiplet | 1H | Chiral Center |

| Ring CH₂ (C5) | 3.60 - 3.80 | Multiplet | 2H | Ether adjacent methylene |

| Linker CH₂ | 3.40 - 3.60 | Multiplet/dd | 2H | |

| Ring CH₂ (C3/C4) | 1.50 - 2.10 | Multiplet | 4H | Ring backbone |

Key Diagnostic Signal: The methylene protons between the sulfone and the carboxylic acid (

References

-

Tetrahydrofurfuryl Alcohol Production: Biazzi. (2025). Tetrahydrofurfuryl Alcohol – Importance and Applications. Biazzi Process Technologies.[2]

- Sulfone Synthesis Methodology: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

-

pKa of Sulfonyl Acids: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.

-

Oxolane in Drug Design: BenchChem. (2025). 2-[(2S)-oxolan-2-yl]acetic acid Technical Profile.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]

- 3. 2-(Tetrahydrofuran-3-yl)acetic acid | 138498-97-2 [sigmaaldrich.com]

- 4. Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webhome.auburn.edu [webhome.auburn.edu]

Novel Oxolane-Based Scaffolds for Peptidomimetics: A Guide to Design, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Peptide Problem and the Peptidomimetic Solution

Native peptides are exquisite signaling molecules, offering high potency and selectivity due to their specific interactions with biological targets. However, their therapeutic potential is often crippled by significant pharmacological drawbacks, including susceptibility to proteolytic degradation and poor membrane permeability, which leads to low oral bioavailability.[1][2] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to enhance drug-like properties.[3] A key strategy in this field is the introduction of conformational constraints, which reduces the entropic penalty of binding and pre-organizes the molecule into its bioactive conformation.[1][4] Cyclic scaffolds are particularly effective at achieving this, leading to improved metabolic stability, receptor selectivity, and overall efficacy.[1][2]

This guide focuses on a particularly promising class of cyclic scaffolds: the oxolane (tetrahydrofuran) ring. By incorporating this five-membered oxygen heterocycle into a peptide backbone, researchers can create rigidified amino acid surrogates that enforce specific secondary structures, such as β-turns and helices, which are critical for mediating protein-protein interactions (PPIs).[3][5][6]

The Rationale for Oxolane Scaffolds: Constraining for Potency and Stability

The rationale for using an oxolane ring is rooted in its unique stereochemical and physical properties. Unlike a flexible peptide chain that exists as an equilibrium of multiple conformations, an oxolane-based scaffold locks the appended amino acid side chains into well-defined spatial orientations.

Key Advantages:

-

Conformational Rigidity: The puckered, non-planar structure of the tetrahydrofuran ring restricts the rotational freedom of the backbone, effectively mimicking secondary structures like β-turns.[5][7] This pre-organization can lead to a significant increase in binding affinity for the target protein.

-

Metabolic Stability: The replacement of labile amide bonds with a stable ether linkage within the scaffold renders the peptidomimetic resistant to degradation by proteases and peptidases, a common failure point for linear peptides.[8]

-

Improved Physicochemical Properties: The oxygen atom of the oxolane ring can act as a hydrogen bond acceptor and improves the polarity of the molecule. This can enhance solubility without significantly increasing molecular weight, a concept leveraged in drug discovery with similar motifs like oxetanes.[9][10]

-

Stereochemical Diversity: The oxolane ring possesses multiple stereocenters, allowing for the synthesis of a diverse library of isomers. Each stereoisomer can present the pharmacophoric groups in a unique three-dimensional arrangement, enabling fine-tuning of target selectivity and potency.

The diagram below illustrates the core concept: replacing a flexible dipeptide unit with a rigid oxolane scaffold to control the spatial projection of the critical R-groups.

Caption: General synthetic workflow for an oxolane amino acid from a furan precursor.

Conformational Analysis and Structural Impact

Once synthesized, it is critical to confirm that the oxolane scaffold induces the desired conformation. This is achieved through a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Incorporation of tetrahydrofuran Cα-tetrasubstituted amino acids into small peptides has been shown to induce well-defined secondary structures. [5]For example, X-ray analysis of a tripeptide containing such a moiety revealed the presence of two consecutive β-turns, demonstrating the powerful structuring effect of the scaffold. [5]This ability to nucleate specific folds is a primary goal of peptidomimetic design.

Data Presentation: Comparative Conformational Parameters

The table below summarizes hypothetical, yet representative, data comparing the conformational properties of a native peptide sequence with its oxolane-modified analogue, as might be determined by NMR and computational studies.

| Parameter | Native Peptide (e.g., -Ala-Gly-) | Oxolane Analogue (e.g., -Ala-(Oxo)-) | Rationale for Change |

| Predominant Conformation | Random Coil / Extended | Type VI β-Turn | The cyclic oxolane structure restricts φ/ψ dihedral angles, forcing a turn. [7] |

| Key NOE Contacts | Weak sequential (i, i+1) | Strong (i, i+2) and (i, i+3) | Proximity of non-adjacent residues is enforced by the turn geometry. |

| Solvent-Exposed Amide H | High | Low (for turn-involved H) | The turn can shield an amide proton from the solvent via an internal H-bond. |

| Calculated Energy Barrier | Low (High Flexibility) | High (Low Flexibility) | Significant energy is required to deviate from the constrained conformation. |

Case Study: Application in Modulating Protein-Protein Interactions

A key application for conformationally constrained peptidomimetics is the disruption of protein-protein interactions (PPIs), which are often mediated by secondary structures like α-helices or β-turns. [1][11]By designing an oxolane scaffold that mimics the precise spatial arrangement of key "hot spot" amino acid residues in a binding epitope, a potent and selective inhibitor can be developed.

The diagram below illustrates how an oxolane-based peptidomimetic can function as a competitive inhibitor by mimicking the β-turn of a native ligand.

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Amide Coupling of Sulfonyl Acetic Acids

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceuticals, natural products, and materials.[1] The synthesis of amides is one of the most frequently performed reactions in drug discovery, typically involving the coupling of a carboxylic acid and an amine.[2][3] While a vast array of protocols exists for this transformation, certain classes of substrates present unique challenges that necessitate specialized conditions.

This application note provides a detailed guide to the amide coupling of sulfonyl acetic acids (R-SO₂-CH₂-COOH). These substrates are of increasing interest in drug development due to the ability of the sulfonyl group to act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule. However, the potent electron-withdrawing nature of the α-sulfonyl group significantly impacts the reactivity of the adjacent carboxylic acid, often rendering standard coupling protocols inefficient.

Herein, we dissect the chemical principles governing the activation of sulfonyl acetic acids and provide two robust, field-proven protocols for their successful coupling with primary and secondary amines. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this important structural motif into their molecules.

Core Principles and Challenges in Coupling Sulfonyl Acetic Acids

The primary challenge in the amide coupling of sulfonyl acetic acids stems from the electronic properties imparted by the sulfonyl group. The strong electron-withdrawing effect of the R-SO₂ group deactivates the carboxylic acid, making it less nucleophilic and more difficult to activate compared to simple alkyl or aryl carboxylic acids. This can lead to sluggish reactions, low yields, and the need for more forceful reaction conditions, which in turn can promote side reactions.

Key challenges include:

-

Reduced Carboxylate Nucleophilicity: The inductive effect of the sulfonyl group lowers the pKa of the carboxylic acid, but also reduces the electron density on the carboxylate oxygen, making the initial activation step with a coupling reagent more difficult.

-

Potential for α-Epimerization: For chiral sulfonyl acetic acids, the acidic nature of the α-proton is enhanced by both the sulfonyl and the activated carboxyl group, increasing the risk of racemization under basic conditions.

-

Side Reactions: The use of highly reactive coupling reagents or harsh conditions can lead to undesired side reactions. It is crucial to select a method that provides sufficient activation without degrading the starting materials or the product.

To overcome these challenges, the choice of coupling reagent, additives, base, and solvent is critical. The protocols detailed below have been designed to provide high levels of activation while minimizing unwanted side reactions.

Recommended Protocols

Two primary classes of coupling reagents are recommended for sulfonyl acetic acids: carbodiimides with activating additives, and uronium/aminium salts.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and Hydroxybenzotriazole (HOBt)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 1-hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.[5]

Rationale: The EDC/HOBt system is a cost-effective and reliable choice for many amide couplings.[4] The addition of HOBt is crucial for enhancing reactivity and suppressing side reactions, which is particularly important for the deactivated sulfonyl acetic acids.[5] The water-soluble nature of the EDC by-product (an isourea) simplifies purification.

Experimental Protocol: EDC/HOBt Coupling

Materials:

-

Sulfonyl acetic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

EDC·HCl (1.2-1.5 eq)

-

HOBt (1.2-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Under an inert atmosphere, dissolve the sulfonyl acetic acid (1.0 eq) and HOBt (1.2 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Add the amine (1.1 eq) to the solution.

-

Add the base (e.g., DIPEA, 2.5 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Uronium Salt-Mediated Coupling using HATU

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium-based coupling reagent.[6] HATU is particularly effective for challenging couplings, including those involving sterically hindered substrates or electron-deficient acids.[7]

Rationale: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[6] The 7-aza-hydroxybenzotriazole (HOAt) moiety within HATU accelerates the coupling reaction and is highly effective at suppressing racemization, making it an excellent choice for sulfonyl acetic acids.[6]

Experimental Protocol: HATU Coupling

Materials:

-

Sulfonyl acetic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

HATU (1.1-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-4.0 eq)

-

Anhydrous aprotic solvent (e.g., DMF, NMP)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Under an inert atmosphere, dissolve the sulfonyl acetic acid (1.0 eq) and HATU (1.1 eq) in the anhydrous solvent (e.g., DMF).

-

Add the base (e.g., DIPEA, 3.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 1 to 6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

The choice between these protocols will depend on factors such as cost, scale, and the specific nature of the substrates. The following table provides a summary for easy comparison.

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling Reagent | EDC·HCl | HATU |

| Additive | HOBt | (Integrated HOAt) |

| Typical Base | DIPEA, TEA | DIPEA, Collidine |

| Relative Cost | Lower | Higher |

| Reactivity | Good | Excellent |

| Racemization Risk | Low | Very Low |

| Reaction Time | Longer (12-24 h) | Shorter (1-6 h) |

| By-product Removal | Water wash for EDU | Water wash |

| Ideal For | Routine synthesis, cost-sensitive projects | Difficult couplings, sterically hindered substrates, minimizing epimerization |

Visualization of Key Processes

To aid in understanding the methodologies, the following diagrams illustrate the general mechanism of amide bond formation and a typical experimental workflow.

Caption: General mechanism of amide bond formation.

Caption: A typical experimental workflow for amide coupling.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Insufficient activation of the sulfonyl acetic acid.- Poor quality of reagents or solvent.- Sterically hindered amine. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the equivalents of the coupling reagent and base.- Ensure all reagents are anhydrous and of high purity.- Increase reaction time and/or temperature (e.g., to 40-50 °C). |

| Formation of N-acylurea by-product (with EDC) | - The O-acylisourea intermediate is rearranging before reacting with the amine. | - Ensure sufficient HOBt is used.- Add the amine before adding EDC.- Perform the reaction at a lower temperature (0 °C). |

| Racemization (for chiral substrates) | - Base is too strong or used in excess.- Prolonged reaction time at elevated temperature. | - Use a weaker or more sterically hindered base (e.g., Collidine instead of DIPEA).- Use the minimum necessary amount of base.- Keep the reaction temperature as low as possible.- Use HATU, which is known for low racemization.[6] |

| Incomplete Reaction | - Equivalents of reagents are not optimized.- Reaction time is too short. | - Increase the equivalents of the amine and coupling reagent slightly (e.g., to 1.2 and 1.5 eq, respectively).- Extend the reaction time and monitor until no further conversion is observed. |

References

- Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)

-

Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Academia.edu. Available at: [Link]

-

Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). SynOpen, 7(1), 566-569.

- An efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. (2019). HETEROCYCLES, 98(4), 535.

-

Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

- Process for the preparation of a new sulfanilic acid amide derivative. Google Patents.

- Sulphuric acid derivatives of amides. Google Patents.

-

Cyrene as a bio-based solvent for HATU mediated amide coupling. RSC Publishing. Available at: [Link]

- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2858.

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

- Sulfamated amino acid amides. Google Patents.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(9), 2092-2095.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available at: [Link]

- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 133-146.

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

-

COOH activation in presence of sulfonic acids. Reddit. Available at: [Link]

-

The Role of Sulfamic Acid in Amide Bond Synthesis. Patsnap Eureka. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 7. HATU - Enamine [enamine.net]

using 2-(oxolan-2-ylmethanesulfonyl)acetic acid in fragment-based drug design

Application Note & Protocol: 2-(oxolan-2-ylmethanesulfonyl)acetic acid in Fragment-Based Drug Design

Abstract

This guide details the strategic application of 2-(oxolan-2-ylmethanesulfonyl)acetic acid (hereafter referred to as Fragment OMA ) in Fragment-Based Drug Design (FBDD). Characterized by a high fraction of sp³ hybridization (

Fragment Profile & Physicochemical Properties

Fragment OMA represents a "polar-rich" scaffold. Unlike traditional hydrophobic aromatics, its tetrahydrofuran (oxolane) ring provides solubility and specific hydrogen-bond acceptor motifs, while the sulfone-linker adds rigidity and the carboxylic acid acts as a primary "warhead" for electrostatic anchoring.

| Property | Value | Significance in FBDD |

| Molecular Weight (MW) | 208.23 Da | Ideal "Rule of 3" compliance (<300 Da), allowing room for elaboration. |

| cLogP | ~ -0.5 to 0.1 | High hydrophilicity; excellent solubility in assay buffers (PBS/DMSO). |

| TPSA | ~ 80 Ų | High polar surface area suggests specific polar interactions (H-bonds). |

| H-Bond Donors/Acceptors | 1 (Donor) / 5 (Acceptors) | Acidic proton (donor); Sulfone/Ether/Carbonyl oxygens (acceptors). |

| Rotatable Bonds | 3 | Moderate flexibility allows induced fit without excessive entropic penalty. |

| pKa (Acid) | ~ 3.8 - 4.2 | Predominantly ionized (anionic) at physiological pH (7.4). |

Application Note: Targeting Polar Sub-Pockets

Mechanistic Rationale

Fragment OMA is specifically designed to probe "Lysine/Arginine Anchors" within protein active sites.

-

The Anchor (Carboxylate): The carboxylate moiety forms a salt bridge with positively charged residues (e.g., the catalytic Lysine in Kinases or Arginine in Proteases).

-

The Linker (Sulfone): The sulfone group (

) acts as a rigid spacer that positions the ring while offering two additional H-bond acceptors orthogonal to the backbone. -

The Scaffold (Oxolane): The saturated ring probes sp³-defined space, offering higher selectivity than flat aromatic rings by matching the curvature of the protein pocket.

Strategic Use Cases

-

Kinase Hinge Binders: Targeting the conserved Lysine-Glutamate ion pair.

-

Epigenetic Readers: Probing the acetyl-lysine binding pockets of Bromodomains.

-

Metalloenzymes: The carboxylic acid can serve as a monodentate or bidentate ligand for Zinc (

) or Magnesium (

Protocol 1: Biophysical Validation via STD-NMR

Objective: Confirm direct binding of Fragment OMA to the target protein and map the binding epitope (identify which protons are in contact with the protein surface).

Materials

-

Target Protein: >95% purity, in

buffer (20 mM Phosphate, 50 mM NaCl, pH 7.4). -

Ligand: Fragment OMA (100 mM stock in

-DMSO). -

Instrument: 600 MHz NMR spectrometer with cryoprobe.

Experimental Steps

-

Sample Preparation:

-

Prepare the Test Sample : 20

M Protein + 1 mM Fragment OMA (50:1 Ligand:Protein ratio). -

Prepare the Reference Sample : 1 mM Fragment OMA in buffer (no protein).

-

-

Pulse Sequence Setup:

-

Use a standard Saturation Transfer Difference (STD) sequence (e.g., stddiff on Bruker).

-

On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls/amides) to saturate protein signals.

-

Off-Resonance Irradiation: Set frequency to 40 ppm (control).

-

Saturation Time: 2.0 seconds (Gaussian pulse train).

-

-

Data Acquisition:

-

Acquire 128-256 scans.

-

Maintain temperature at 298 K.

-

-

Analysis:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Validation Criteria: Signals corresponding to the oxolane ring protons appearing in the difference spectrum indicate magnetization transfer from the protein, confirming binding.

-

Epitope Mapping: Calculate the % STD effect (

) for each proton. Higher % indicates closer proximity to the protein surface.

-

Protocol 2: Hit-to-Lead Elaboration (The "Grow" Strategy)

Objective: Expand Fragment OMA into a lead-like molecule by growing from the carboxylic acid vector.

Rationale

The carboxylic acid is the most accessible synthetic handle. Converting it to an amide allows access to adjacent hydrophobic pockets while retaining the carbonyl H-bond acceptor.

Synthetic Workflow (Parallel Library Synthesis)

-

Activation:

-

Dissolve Fragment OMA (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the active ester.

-

-

Coupling (The "Diversity" Step):

-

Add a library of diverse amines (1.2 eq) (e.g., benzylamines, piperidines, anilines).

-

Note: Select amines that introduce aromaticity to complement the sp³-rich oxolane core.

-

-

Reaction:

-

Stir at RT for 4-12 hours. Monitor via LC-MS.

-

-

Purification:

-

Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Isolate the 2-(oxolan-2-ylmethanesulfonyl)-N-substituted-acetamide .

-

Visualization: Logic & Workflow

Figure 1: Fragment Elaboration Strategy

Caption: Structural logic for evolving Fragment OMA. The Acid Vector (Red) is used for amide coupling to reach adjacent pockets. The Sulfone (Blue) provides rigid geometry. The Oxolane (Green) provides sp³ character.

Figure 2: Biophysical Screening Cascade

Caption: Validated workflow for screening Fragment OMA. Solubility QC is critical before expensive SPR/NMR assays to prevent false positives from aggregation.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

-

Hajduk, P. J., et al. (2007). "Drug discovery: A historical perspective." Science. (Discusses the evolution of polar fragments). Link

-

Enamine Ltd. (2024). "Carboxylic Acid Bioisostere Fragment Library." (Source of sulfone-acid fragments).[1][2] Link

-

Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

-

Mayer, M., & Meyer, B. (2001). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. (The standard protocol for STD-NMR). Link

Sources

Application Notes and Protocols for the Esterification of Oxolane-2-ylmethanesulfonyl Acetic Acid

Introduction

Oxolane-2-ylmethanesulfonyl acetic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules. The esterification of the carboxylic acid moiety is a critical transformation, often required to enhance cell permeability, modulate solubility, or for pro-drug strategies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the esterification conditions for oxolane-2-ylmethanesulfonyl acetic acid. The protocols and discussions herein are grounded in established chemical principles and aim to provide a robust starting point for reaction optimization.

Molecular Structure and Reactivity Considerations

The structure of oxolane-2-ylmethanesulfonyl acetic acid presents unique challenges and considerations for esterification. The presence of the sulfonyl group (SO₂) alpha to the carboxylic acid has a significant electron-withdrawing effect, which can influence the reactivity of the carboxyl group. Additionally, the steric bulk of the oxolane-2-ylmethanesulfonyl group may hinder the approach of the alcohol nucleophile.

A critical aspect to consider is the potential for side reactions. While the sulfonyl group is generally stable, harsh reaction conditions could potentially lead to undesired transformations. The ether linkage in the oxolane ring is typically stable under most esterification conditions but sensitivity to strong acids should not be entirely dismissed.

Recommended Esterification Methodologies

Several standard esterification methods can be adapted for oxolane-2-ylmethanesulfonyl acetic acid. The choice of method will depend on the scale of the reaction, the nature of the alcohol, and the sensitivity of the substrate to the reaction conditions.

Fischer-Speier Esterification: The Classical Approach